molecular formula C25H25N5O2 B2582753 1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-41-1

1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2582753
CAS RN: 919041-41-1
M. Wt: 427.508
InChI Key: RCIGRWZQOUJJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Potential Therapeutic Applications

  • Anxiolytic and Antidepressant Potential : A study by Zagórska et al. (2009) explored the pharmacological potential of derivatives of 1H-imidazo[2,1-f]purine-2,4-dione, identifying compounds with anxiolytic-like and antidepressant-like activities in mice. The research suggested the potential of these compounds in psychiatric medication development (Zagórska et al., 2009).

  • Serotonin Receptor Affinity and Neuropharmacology : Further investigations by Zagórska et al. (2015) revealed that certain derivatives of 1H-imidazo[2,1-f]purine-2,4-dione exhibit affinity for serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors. This research supports the compound's relevance in developing treatments for neurological and psychiatric disorders (Zagórska et al., 2015).

  • Potential Antidepressant Agents : In a 2016 study, derivatives of 1H-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potential antidepressant agents. The study showed promising results for these compounds in treating depression and anxiety (Zagórska et al., 2016).

Molecular and Structural Studies

  • Receptor Affinity and Enzyme Activity : Research by Zagórska et al. (2016) on imidazo[2,1-f]purines demonstrated their binding activity to serotonin receptors and inhibitory potential for certain phosphodiesterases. These findings contribute to understanding the structure-activity relationships of these compounds (Zagórska et al., 2016).

  • Mesoionic Purinone Analogs : Coburn and Taylor (1982) synthesized mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, related to purine-2,8-dione. These analogs contribute to the broader understanding of purinone chemistry and its potential applications (Coburn & Taylor, 1982).

  • Synthesis and Properties of Mesoionic Compounds : The synthesis and characterization of mesoionic purinone analogs highlight the versatility and potential of purine derivatives in chemical and pharmaceutical research (Coburn & Taylor, 1982).

properties

IUPAC Name

4,7-dimethyl-2-[(2-methylphenyl)methyl]-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-10-8-9-13-20(16)15-29-23(31)21-22(27(4)25(29)32)26-24-28(21)14-17(2)30(24)18(3)19-11-6-5-7-12-19/h5-14,18H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGRWZQOUJJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4C(C)C5=CC=CC=C5)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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